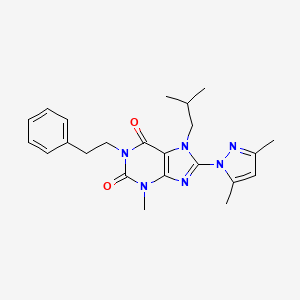

![molecular formula C18H13N3O2S B6418109 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941035-00-3](/img/structure/B6418109.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic compounds . The compound you mentioned seems to be a derivative of benzothiazole, with additional phenyl, methyl, and oxazole groups, and a carboxamide function. These modifications could potentially alter the properties and biological activity of the base benzothiazole structure .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The exact synthesis pathway for your specific compound would depend on the desired substitutions and functional groups.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide information about the crystal structure, intermolecular interactions, and other physical properties of the compound .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substitutions and functional groups present in the molecule. Some benzothiazole derivatives have been studied for their potential as anti-tubercular compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substitutions and functional groups present in the molecule. Techniques like FTIR, NMR, and mass spectrometry can be used to analyze these properties .Mecanismo De Acción

Target of Action

The primary target of this compound is related to anti-tubercular and anti-inflammatory activities . The compound has shown significant inhibitory activity against Mycobacterium tuberculosis . In the context of anti-inflammatory activity, it has been found to inhibit COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. In the case of anti-tubercular activity, the compound binds to the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . For anti-inflammatory activity, the compound inhibits the COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of tuberculosis, it interferes with the biosynthesis of arabinogalactan, thereby inhibiting the growth of Mycobacterium tuberculosis . In terms of anti-inflammatory activity, by inhibiting COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins, reducing inflammation .

Pharmacokinetics

They are metabolized by various enzymes and excreted primarily through the kidneys .

Result of Action

The compound’s action results in significant anti-tubercular and anti-inflammatory effects. It inhibits the growth of Mycobacterium tuberculosis, contributing to the control of tuberculosis infection . Additionally, it reduces inflammation by inhibiting the production of prostaglandins .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MBI-9 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. In addition, it is stable in a variety of solvents and has a long shelf life. However, there are some limitations to its use in laboratory experiments. MBI-9 is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it can be toxic at high concentrations and should be handled with care.

Direcciones Futuras

Future research on MBI-9 could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further study could be done to determine its efficacy and safety in humans. In addition, further research could be done to explore the potential synergistic effects of MBI-9 with other compounds. Finally, further research could be done to explore the potential use of MBI-9 in combination with other drugs or therapies.

Métodos De Síntesis

MBI-9 is synthesized by a multi-step process that involves the reaction of 1,3-benzothiazol-2-yl)phenyl with 5-methyl-1,2-oxazole-3-carboxamide. The reaction is carried out in a solvent such as dimethylformamide (DMF) and catalyzed by a tertiary amine. The reaction is then quenched with water and the product is isolated by filtration.

Aplicaciones Científicas De Investigación

MBI-9 has been studied for its potential medicinal properties in a variety of scientific research applications. In vitro studies have shown that MBI-9 has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use as an anti-diabetic agent. In animal studies, MBI-9 has been found to reduce inflammation, improve insulin sensitivity, and reduce the risk of cancer.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-10-15(21-23-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)24-18/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEZOEUSLNRYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

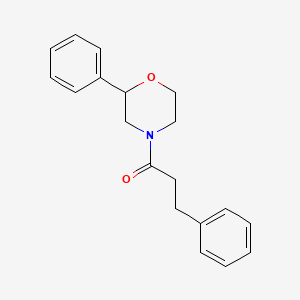

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6418049.png)

![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418057.png)

![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)

![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6418087.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide](/img/structure/B6418090.png)

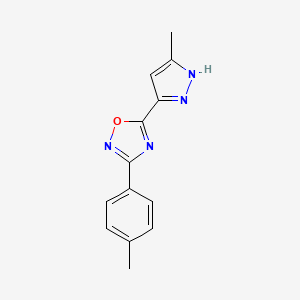

![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)

![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)

![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)

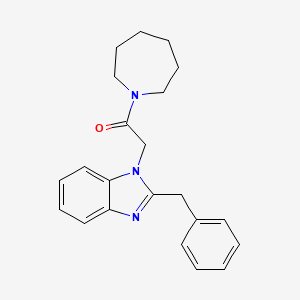

![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)